Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate
Description
Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate is a heterocyclic compound featuring an indolizine core fused with a pyridine moiety. The indolizine scaffold is notable for its presence in bioactive molecules, particularly in antimicrobial and anticancer agents.
Properties
CAS No. |
612065-23-3 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
methyl 5-oxo-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)10-9-11(17-13-6-2-3-7-16-13)14(19)18-8-4-5-12(10)18/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,17) |
InChI Key |
KRGGDXSURJRYMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives are often studied for their potential biological activities and applications in drug development.
Scientific Research Applications
Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a lead compound in the development of new drugs, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases or modulate receptor activity, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate can be contextualized by comparing it to analogs with similar scaffolds. Below is a detailed analysis based on the evidence provided:
Structural Analogues and Similarity Scores
lists several structurally related compounds with similarity scores calculated using cheminformatics tools. Key examples include:
| Compound Name | CAS Number | Similarity Score | Key Differences from Target Compound |
|---|---|---|---|
| Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | 116993-42-1 | 0.98 | Hydroxyl group at position 7 vs. pyridin-2-ylamino |
| Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | 37704-44-2 | 0.96 | Ethyl ester at position 8; methyl at position 6 |
| Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate | 1447607-35-3 | 0.95 | Expanded azepine ring vs. indolizine core |
Key Observations :
- Substituent Effects: The pyridin-2-ylamino group in the target compound distinguishes it from hydroxyl-containing analogs (e.g., 116993-42-1). This substitution likely enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors, compared to the hydroxyl group’s weaker polarity .
- Ring System Differences : The hexahydropyridoazepine analog (1447607-35-3) exhibits a larger ring system, which may influence conformational flexibility and binding pocket compatibility .
Hydrogen-Bonding and Crystal Packing
emphasizes the role of hydrogen bonding in molecular recognition and crystal packing. The pyridin-2-ylamino group in the target compound can act as both a donor (N–H) and acceptor (pyridine N), enabling diverse supramolecular interactions. In contrast, hydroxyl-bearing analogs (e.g., 116993-42-1) form stronger O–H···O/N bonds but lack the directional diversity of the pyridine moiety .
Biological Activity
Methyl 5-oxo-6-(pyridin-2-ylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 285.30 g/mol
- Structural Features : The compound features a tetrahydroindolizine core with a pyridine moiety and multiple functional groups such as carboxylate and amine, which contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. The following general steps are involved:
- Formation of the Tetrahydroindolizine Core : Initial reactions focus on creating the indolizine structure.
- Introduction of the Pyridine Moiety : Subsequent steps incorporate the pyridine group through nucleophilic substitution or coupling reactions.
- Functionalization : Final steps involve adding the carboxylate and optimizing for yield and purity.
Biological Activities
Preliminary studies suggest that this compound exhibits several promising biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in various assays.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
Several studies have documented the biological activities of this compound:
- Study on Anticancer Effects : A study reported that derivatives of tetrahydroindolizine compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Antimicrobial Testing : Research indicated that methyl 5-oxo derivatives displayed activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Comparative Analysis
To better understand the uniqueness of this compound compared to related compounds, a comparison table is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 5-Oxo-Indole Derivative | C₁₃H₁₁N₃O₄ | Lacks pyridine; different biological activity profile |
| Pyridine-based Anticancer Agents | C₁₄H₁₅N₃O₃ | More potent against specific cancer types; different mechanism |
| Tetrahydroquinoline Compounds | C₁₂H₁₅N | Similar core structure but distinct properties |
The unique combination of functional groups in this compound may confer specific biological activities that are not present in these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
